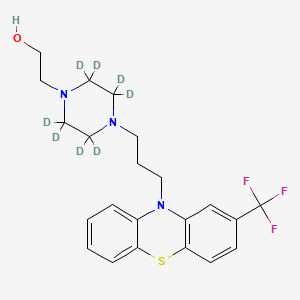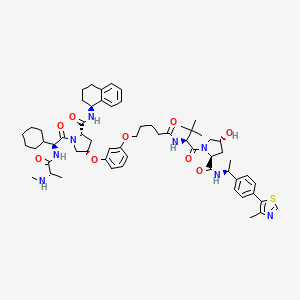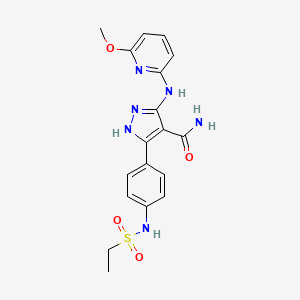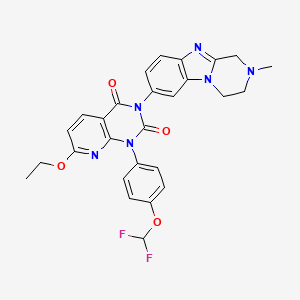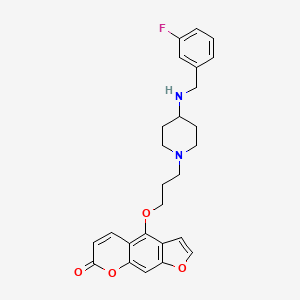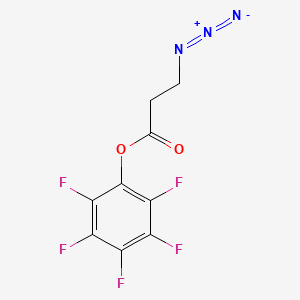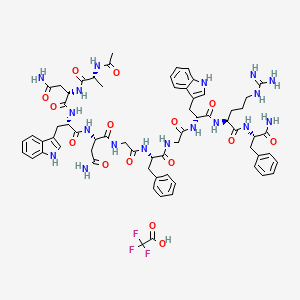
Kisspeptin-234 trifluoroacetate salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kisspeptin-234 trifluoroacetate salt is a 10-amino acid peptide antagonist with potent neutral antagonist activity at GPR-54. It competes directly at the Kisspeptin-10 binding site and is the first reported antagonist for the kisspeptin-1/GPR-54 signaling system . This compound plays a significant role in modulating the hypothalamic-pituitary-gonadal axis, enabling the brain to control reproductive processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Kisspeptin-234 trifluoroacetate salt involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as HBTU or HATU and bases like DIPEA in an organic solvent like DMF .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and large-scale purification techniques such as preparative HPLC .
Analyse Chemischer Reaktionen
Types of Reactions
Kisspeptin-234 trifluoroacetate salt primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
The common reagents used in the synthesis of this compound include protected amino acids, coupling reagents like HBTU or HATU, and bases such as DIPEA. The reactions are usually carried out in organic solvents like DMF .
Major Products Formed
The major product formed from the synthesis of this compound is the peptide itself, which is then purified and converted to its trifluoroacetate salt form .
Wissenschaftliche Forschungsanwendungen
Kisspeptin-234 trifluoroacetate salt has a wide range of scientific research applications:
Wirkmechanismus
Kisspeptin-234 trifluoroacetate salt exerts its effects by acting as a neutral antagonist at the GPR-54 receptor. It competes directly at the Kisspeptin-10 binding site, inhibiting the activation of the receptor by endogenous kisspeptin-1. This regulation of kisspeptin/GPR-54 signaling modulates the release of gonadotropin-releasing hormone (GnRH), which in turn affects the hypothalamic-pituitary-gonadal axis and reproductive processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Kisspeptin-10: A 10-amino acid portion of kisspeptin-1, which acts as an agonist at the GPR-54 receptor.
Metastin (45-54): Another peptide that interacts with the GPR-54 receptor but has different binding properties.
Senktide trifluoroacetate salt: A peptide with similar structural features but different biological activity.
Uniqueness
Kisspeptin-234 trifluoroacetate salt is unique due to its potent neutral antagonist activity at GPR-54, making it the first reported antagonist for the kisspeptin-1/GPR-54 signaling system. This distinct property allows it to be a valuable tool in studying and modulating reproductive processes at a higher level than GnRH and gonadotropin secretion .
Eigenschaften
Molekularformel |
C65H79F3N18O15 |
|---|---|
Molekulargewicht |
1409.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2R)-2-acetamidopropanoyl]amino]-N-[(2S)-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C63H78N18O13.C2HF3O2/c1-34(74-35(2)82)56(88)79-50(29-52(65)84)62(94)80-48(27-39-31-71-43-21-12-10-19-41(39)43)61(93)81-49(28-51(64)83)58(90)73-32-53(85)75-46(25-37-16-7-4-8-17-37)57(89)72-33-54(86)76-47(26-38-30-70-42-20-11-9-18-40(38)42)60(92)77-44(22-13-23-69-63(67)68)59(91)78-45(55(66)87)24-36-14-5-3-6-15-36;3-2(4,5)1(6)7/h3-12,14-21,30-31,34,44-50,70-71H,13,22-29,32-33H2,1-2H3,(H2,64,83)(H2,65,84)(H2,66,87)(H,72,89)(H,73,90)(H,74,82)(H,75,85)(H,76,86)(H,77,92)(H,78,91)(H,79,88)(H,80,94)(H,81,93)(H4,67,68,69);(H,6,7)/t34-,44+,45+,46+,47-,48+,49+,50+;/m1./s1 |
InChI-Schlüssel |
XYUGIYOAGFFAEE-VIJDQBLHSA-N |
Isomerische SMILES |
C[C@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CC=CC=C6)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


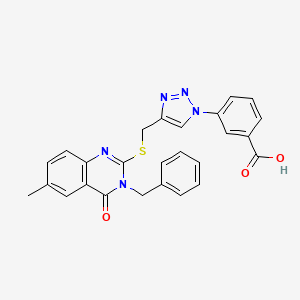
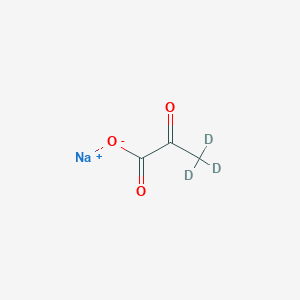

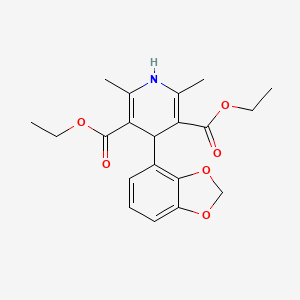
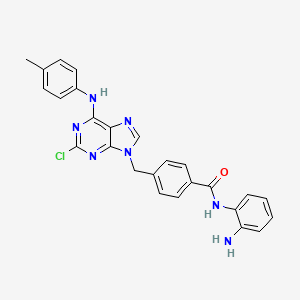
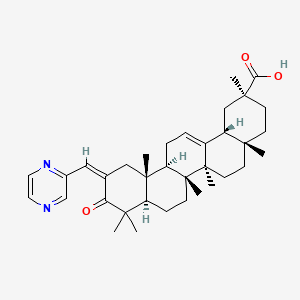
![3-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B12404589.png)
